molecular formula C20H22FN3O2 B2466471 1-(4-Fluorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954588-91-1

1-(4-Fluorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No. B2466471
CAS RN: 954588-91-1
M. Wt: 355.413
InChI Key: GJPFPRFPFIZBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, also known as Compound A, is a synthetic compound developed for scientific research purposes. This compound has gained significant attention due to its potential to be used as a therapeutic agent for various diseases.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

The study on CERC-301, a GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonist, highlights the importance of characterizing pharmacodynamic and pharmacokinetic properties in developing therapeutic agents. CERC-301 demonstrated high binding affinity specific to GluN2B, indicating potential applications in treating disorders like major depressive disorder based on receptor occupancy to guide dose selection in clinical trials (Garner et al., 2015).

Metabolism and Elimination

Research on SB-649868, an orexin receptor antagonist, outlines its disposition, metabolism, and elimination in humans, providing a framework for understanding how structurally complex compounds are processed in the body. This study found principal elimination via feces and identified major metabolites, highlighting the importance of comprehensive metabolite profiling in drug development (Renzulli et al., 2011).

Environmental Exposure and Health Effects

Investigations into the environmental exposure to phenols and parabens, used extensively in consumer products, provide an example of research applications focusing on public health. These studies measure biomarkers in human samples to understand exposure levels and potential health impacts, offering a model for examining environmental and health-related aspects of chemical compounds (Watkins et al., 2015).

Biomonitoring and Toxicology

Studies on the urinary excretion of various compounds, including parabens and their metabolites, emphasize the significance of biomonitoring in assessing human exposure to chemicals. These findings are crucial for toxicological evaluations and risk assessments, illustrating research applications in identifying and quantifying exposure to potentially harmful substances (Moos et al., 2016).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-2-8-18(9-3-14)24-13-16(10-19(24)25)12-23-20(26)22-11-15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPFPRFPFIZBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

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